ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
The compound ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate features a complex heterocyclic architecture. Key structural elements include:
- A thiazole-5-carboxylate core with a methyl substituent at position 2.
- A 4,5-dioxopyrrolidin-1-yl moiety fused to the thiazole via a (3E)-configured linker.
- Substituents: a 4-chlorophenyl group at position 2 and a hydroxy(thiophen-2-yl)methylidene group at position 2.
Properties
Molecular Formula |
C22H17ClN2O5S2 |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C22H17ClN2O5S2/c1-3-30-21(29)19-11(2)24-22(32-19)25-16(12-6-8-13(23)9-7-12)15(18(27)20(25)28)17(26)14-5-4-10-31-14/h4-10,16,27H,3H2,1-2H3 |
InChI Key |
QUJAVJOFKOUTGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrazole Derivatives with Thiophene/Chlorophenyl Substituents ()
Compound 5d : 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole
- Structural Similarities : Contains a chlorophenyl group and thiophene ring , similar to the target compound.
- Differences: Replaces the thiazole-carboxylate core with a dihydropyrazole ring. Lacks the dioxopyrrolidinone and ester functionalities.
- Properties : NMR data (δ 6.68–7.35 ppm for aromatic protons) and MS (m/z 430.1 [M+]) suggest moderate polarity .
Compound 5e : 3-(3-Methoxyphenyl)-5-(3-methylthiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
- Structural Similarities : Shares a thiophene substituent and aromatic groups.
- Differences: Incorporates a methoxyphenyl group instead of chlorophenyl. No carboxylate or dioxopyrrolidinone groups.
- Properties : Lower molecular weight (m/z 402.1 [M+]) compared to the target compound .
Key Comparison: The target compound’s thiazole-carboxylate and dioxopyrrolidinone groups likely enhance its polarity and hydrogen-bonding capacity relative to these pyrazole analogs.
Thiazole-Carboxylate Derivatives ()
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate ()
- Structural Similarities : Contains a thiazole-5-carboxylate core with a methyl group and chlorophenyl substituent.
- Differences: Replaces the dioxopyrrolidinone with a pyrazol-3-yl group. Includes a fluorophenyl substituent absent in the target compound.
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Structural Similarities : Features a fused thiazolo-pyrimidine system with chlorophenyl and ester groups.
- Differences: Fused ring system increases rigidity compared to the target’s pyrrolidinone-thiazole linkage. Lacks the thiophene-derived substituent.
Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylate ()
- Structural Similarities : Shares a thiazole-carboxylate core .
- Differences: Substituted with a trifluoromethylpyridine group, introducing strong electron-withdrawing effects. No dioxopyrrolidinone or thiophene moieties.
- Properties : Enhanced lipophilicity due to the trifluoromethyl group (logP ~3.5) .
Thiophene-Containing Analogs ()
Ethyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate ()
- Structural Similarities : Contains a thiophene-carboxylate backbone.
- Differences :
- Replaces the thiazole ring with a tetrazole-sulfanylacetyl substituent.
- Includes an isopropylphenyl group instead of chlorophenyl.
- Properties : Higher solubility in polar solvents due to the tetrazole group (logP ~2.8) .
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